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Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanamine

Cat. No.: B1265423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-(azepan-1-yl)ethanamine scaffold serves as a valuable starting point in the design of

novel therapeutics for a range of neurological and neuropsychiatric disorders. Its structural

properties allow for the development of potent and selective modulators of key central nervous

system (CNS) targets. This document outlines the application of this chemical moiety in the

discovery of Glycine Transporter 1 (GlyT1) inhibitors and monoamine transporter inhibitors,

providing detailed experimental protocols and summarizing key quantitative data.

Application 1: Glycine Transporter 1 (GlyT1)
Inhibition for Schizophrenia
Derivatives of 2-(azepan-1-yl)ethanamine have been successfully developed as potent

inhibitors of GlyT1.[1][2] By blocking the reuptake of glycine in the synaptic cleft, these

inhibitors enhance N-methyl-D-aspartate (NMDA) receptor function, a key strategy in

addressing the NMDA receptor hypofunction hypothesis of schizophrenia.[2] A notable series of

compounds are the N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have

demonstrated significant potency and favorable CNS penetration.[1][2]
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Compound ID Target IC50 (nM) Solubility (µM)
Brain-Plasma
Ratio

39 GlyT1 37 14 Favorable

Data sourced from Varnes et al., 2010.[1][2]

Experimental Protocols
1. In Vitro GlyT1 Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

test compounds against GlyT1.

Materials:

HEK293 cells stably expressing human GlyT1

[³H]Glycine (specific activity ~40-60 Ci/mmol)

Scintillation proximity assay (SPA) beads (e.g., YSi-WGA-coated)

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

Test compounds (e.g., N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides) dissolved

in DMSO

96-well microplates

Procedure:

Prepare cell membranes from HEK293-hGlyT1 cells.

In a 96-well plate, add 50 µL of assay buffer, 10 µL of test compound at various

concentrations (final DMSO concentration <1%), and 20 µL of [³H]Glycine (final

concentration ~10 nM).
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Initiate the binding reaction by adding 20 µL of cell membrane preparation (5-10 µg of

protein).

Add 50 µL of SPA bead suspension (1.25 mg/mL).

Seal the plate and incubate for 120 minutes at room temperature with gentle agitation.

Centrifuge the plate at 1500 rpm for 5 minutes.

Measure the radioactivity using a microplate scintillation counter.

Data Analysis: Determine the IC50 values by nonlinear regression analysis of the

concentration-response curves.

2. Pharmacokinetic Study in Rodents

This protocol describes a method to assess the brain penetration of the test compounds.

Materials:

Male Sprague-Dawley rats (250-300g)

Test compound formulated in a suitable vehicle (e.g., 20% Captisol)

Blood collection supplies (e.g., EDTA tubes)

Brain harvesting tools

LC-MS/MS system for bioanalysis

Procedure:

Administer the test compound to rats via oral gavage or intravenous injection at a specific

dose.

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail

vein or cardiac puncture.

At the final time point, euthanize the animals and harvest the brains.
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Separate plasma from the blood samples by centrifugation.

Homogenize the brain tissue.

Extract the drug from plasma and brain homogenates using a suitable method (e.g.,

protein precipitation with acetonitrile).

Quantify the concentration of the test compound in the plasma and brain extracts using a

validated LC-MS/MS method.

Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.
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Click to download full resolution via product page

Caption: GlyT1 inhibition by 2-(azepan-1-yl)ethanamine derivatives and corresponding

experimental workflow.

Application 2: Monoamine Transporter and σ-1R
Inhibition for Neuropsychiatric Disorders
A chiral bicyclic azepane derivative, incorporating the 2-(azepan-1-yl)ethanamine scaffold, has

been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine

transporter (DAT), in addition to the sigma-1 receptor (σ-1R).[3] This polypharmacological

profile suggests potential therapeutic applications in various neuropsychiatric disorders, such

as depression and anxiety, where monoamine and σ-1R signaling are implicated.[3]

Quantitative Data Summary
Compound ID Target IC50 (nM)

(R,R)-1a NET < 100

DAT < 100

σ-1R ~ 110

Data sourced from Meyers et al., 2023.[3]

Experimental Protocols
1. In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol is for determining the IC50 of test compounds against NET and DAT.

Materials:

Cell lines expressing human NET (e.g., HEK293-hNET) or DAT (e.g., CHO-hDAT)

Radioligands: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
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Test compounds dissolved in DMSO

96-well filter plates and vacuum manifold

Scintillation cocktail and counter

Procedure:

Prepare cell membranes from the respective cell lines.

In a 96-well plate, add 25 µL of test compound at various concentrations.

Add 25 µL of the appropriate radioligand (final concentration ~0.5-1.0 nM).

Add 200 µL of cell membrane suspension (20-40 µg protein).

Incubate for 60-90 minutes at room temperature.

Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.

Wash the filters three times with ice-cold assay buffer.

Allow the filters to dry, then add scintillation cocktail.

Measure radioactivity using a scintillation counter.

Data Analysis: Calculate IC50 values from competition binding curves.

2. In Vitro σ-1R Binding Assay

This protocol outlines a method to assess the binding affinity of test compounds for the σ-1R.

Materials:

Guinea pig brain membranes (a rich source of σ-1R)

Radioligand: --INVALID-LINK---Pentazocine

Assay buffer: 50 mM Tris-HCl, pH 7.4
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Non-specific binding control: Haloperidol (10 µM)

Test compounds dissolved in DMSO

Standard binding assay equipment as described above

Procedure:

In a 96-well plate, combine the test compound, --INVALID-LINK---Pentazocine (final

concentration ~1-2 nM), and guinea pig brain membranes (100-200 µg protein).

Incubate for 150 minutes at 37°C.

Terminate the assay by rapid filtration as described for the monoamine transporter assay.

Wash filters with ice-cold buffer.

Measure radioactivity.

Data Analysis: Determine the Ki values using the Cheng-Prusoff equation after calculating

the IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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